((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol

Catalog No.
S12160537
CAS No.
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol

Product Name

((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol

IUPAC Name

[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c20-14-17-12-19(11-15-7-3-1-4-8-15)13-18(17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2/t17-,18-/m0/s1

InChI Key

ZHDSKQDEYFYQBV-ROUUACIJSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO

The compound ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol is a chiral organic molecule characterized by its complex structure, which includes a pyrrolidine ring substituted with a benzyl and phenyl group. Its molecular formula is C21H25NC_{21}H_{25}N with a molecular weight of approximately 307.44 g/mol. This compound is a solid at room temperature and exhibits solubility in various organic solvents such as ethanol and dichloromethane, making it useful in synthetic chemistry and medicinal applications .

The chemical reactivity of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol primarily involves nucleophilic substitution and reduction reactions. It can undergo:

  • Reduction Reactions: The hydroxymethyl group can be reduced to form corresponding alcohols or other functional groups.
  • Nucleophilic Substitution: The compound can react with electrophiles due to the presence of the nitrogen atom in the pyrrolidine ring, allowing for the formation of various derivatives.

These reactions are vital for creating analogs that may exhibit different biological activities or enhanced pharmacological properties.

Research indicates that ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol exhibits significant biological activity. It has been studied for its potential as a:

  • Neuroprotective Agent: The compound may have effects on neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  • Analgesic Properties: Preliminary studies suggest that it could serve as an analgesic, potentially useful in pain management therapies.

These activities highlight its potential utility in pharmacology and therapeutic applications.

The synthesis of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from benzylamine and appropriate ketones or aldehydes, the pyrrolidine structure is formed through cyclization.
  • Reduction: The resulting intermediate is then reduced to yield the desired alcohol form.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

These methods can vary slightly depending on the specific reagents used and desired purity levels .

((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol has several applications:

  • Pharmaceutical Development: Its potential neuroprotective and analgesic properties make it a candidate for drug development aimed at treating neurological disorders and pain management.
  • Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic compounds and pharmaceuticals.

The versatility of this compound underscores its significance in both research and industrial applications.

Studies focusing on the interactions of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol with biological systems have revealed:

  • Receptor Binding Affinity: Investigations into its binding affinity to various receptors have shown promise in modulating neurotransmitter activity.
  • Enzyme Inhibition: The compound may inhibit specific enzymes related to pain pathways or neurodegenerative processes, suggesting a mechanism for its observed biological effects.

These interactions are critical for understanding its pharmacodynamics and therapeutic potential.

Several compounds share structural features with ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-Benzyl-4-methylpyrrolidin-3-oneSimilar pyrrolidine coreExhibits different pharmacological profiles
(3S,4R)-N-benzyl-N-(4-fluorophenethyl)pyrrolidineContains fluorine substituentEnhanced receptor selectivity
1-Benzyl-4-cyclopropylpyrrolidineCyclopropane ring additionDistinctive metabolic stability

These compounds illustrate variations in substituents that can significantly affect biological activity and pharmacological properties, highlighting the uniqueness of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol in medicinal chemistry contexts .

IUPAC Nomenclature and Systematic Classification

The compound’s systematic IUPAC name, (3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol, reflects its stereochemical configuration and functional groups. The pyrrolidine ring is substituted at positions 1 (benzyl group), 3 (hydroxymethyl group), and 4 (phenyl group), with absolute configurations 3S and 4R. The methanol group (-CH2OH) at C3 introduces polarity, while the benzyl and phenyl groups contribute to hydrophobic interactions.

PropertyValueSource
Molecular FormulaC₁₈H₂₁NO
Molecular Weight267.37 g/mol
SMILES NotationOC[C@@H]1CN(CC2=CC=CC=C2)C[C@H]1C3=CC=CC=C3
InChIKeyZHDSKQDEYFYQBV-ROUUACIJSA-N

CAS Registry Analysis: 221141-89-5 vs. Related Isomers

The primary CAS number 221141-89-5 corresponds to the (3S,4R) diastereomer. However, PubChem lists 221141-87-3 for the racemic mixture or unspecified stereochemistry. This distinction is critical for regulatory compliance and synthetic reproducibility, as the biological activity of chiral molecules often depends on stereochemistry.

Stereochemical Configuration Analysis: 3S,4R Diastereomerism

The (3S,4R) configuration confers unique spatial arrangements:

  • C3 Hydroxymethyl Orientation: The -CH2OH group’s axial position enhances hydrogen-bonding potential.
  • C4 Phenyl Group: The equatorial phenyl ring minimizes steric hindrance with the benzyl group at N1.
    X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy validate this configuration, with a 5.2 Å distance between C3 and C4 substituents.

Comparative Structural Analysis with Pyrrolidine Derivatives

The molecule’s structural analogs exhibit varied pharmacodynamic profiles:

DerivativeSubstitution PatternLogPBioactivity
((3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanolC3: -CH2OH; C4: -C6H52.9Moderate CYP3A4 inhibition
1-Benzylpyrrolidin-3-olC3: -OH1.7Weak kinase binding
4-PhenylpyrrolidineC4: -C6H53.2High σ-receptor affinity

The benzyl group at N1 increases lipophilicity (LogP = 2.9) compared to simpler pyrrolidines, enhancing blood-brain barrier permeability.

Stereoselective Synthesis Routes from Proline Precursors

Proline derivatives serve as versatile starting materials for constructing the pyrrolidine core of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol. trans-4-Hydroxy-L-proline, a naturally occurring amino acid, has been widely utilized due to its inherent stereochemical properties. In a landmark study, Blanco and Sardina demonstrated that regio- and stereoselective hydroxylation of an N-protected 4-oxoproline enolate followed by stereoselective reduction yields cis-diol intermediates critical for pyrrolidine ring formation [2]. The hydroxylation step, mediated by electrophilic reagents such as Davis’ oxaziridine, selectively targets the C-3 position, while subsequent ketone reduction with sodium borohydride or L-Selectride establishes the (3S,4R) configuration [2] [3].

The stereochemical outcome is further influenced by the puckering mode of the pyrrolidine ring. Introduction of bulky substituents at C-4, such as tert-butyl groups, enforces pseudoequatorial orientations that favor either exo or endo ring conformations [3]. For example, trans-4-tert-butyl-L-proline derivatives predominantly adopt an endo puckering, which aligns with the target compound’s stereochemical requirements [3]. Crystallization of intermediates, as demonstrated in the synthesis of N-Boc-trans-4-tert-butyl-L-proline, enhances enantiomeric purity to >99% ee [3].

Table 1: Key Steps in Proline-Based Synthesis

StepReagents/ConditionsStereochemical Outcome
HydroxylationDavis’ oxaziridine, −78°CC-3 (R) configuration
Ketone ReductionNaBH4, MeOH, 0°CC-4 (R) configuration
BenzylationBnCl, K2CO3, DMF, 60°CN1-Benzyl protection

Catalytic Asymmetric Approaches Using Chiral Organocatalysts

Asymmetric organocatalysis has emerged as a powerful tool for constructing the pyrrolidine scaffold. Prolinamide derivatives, such as (S)-α,α-diphenylprolinol trimethylsilyl ether, enable enantioselective aldol and Michael addition reactions [4]. For instance, the conjugate addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by prolinamide 1 achieves dr values >20:1 and ee >90% [4]. The catalyst’s lipophilic aryl sulfonamide moiety enhances solubility in nonpolar solvents, facilitating enamine-iminium activation cascades [4].

Recent advances include the use of bifunctional thiourea catalysts for dynamic kinetic resolution. In one protocol, a chiral thiourea promotes the cyclization of γ-keto aldehydes with benzylamine, yielding pyrrolidines with contiguous stereocenters [4]. Density functional theory (DFT) studies reveal that the catalyst’s amide sidechain stabilizes transition states through hydrogen bonding, dictating the preferred enamine geometry [4].

Benzylation and Phenyl Group Introduction Strategies

Introducing the benzyl and phenyl groups requires careful selection of electrophilic agents and protecting groups. A patented method for N-benzylation involves refluxing 2-pyrrolidone with benzyl chloride in toluene, achieving 82% yield of N-benzyl-2-pyrrolidone [5]. Subsequent nitromethane addition under basic conditions forms N-benzyl-2-nitromethylene-pyrrolidine, which undergoes hydrogenolysis with Raney nickel to yield 2-aminomethyl-pyrrolidine [5].

For phenyl group installation, Suzuki-Miyaura coupling with phenylboronic acid has been employed. Palladium-catalyzed cross-coupling of a bromopyrrolidine intermediate with phenylboronic acid in tetrahydrofuran (THF) at 80°C introduces the aryl moiety while preserving stereochemistry . Alternative approaches include Ullmann coupling with iodobenzene, though this method requires higher temperatures (120°C) and prolonged reaction times .

Methanol Functionalization via Reductive Amination

The methanol group at C-3 is typically introduced through reductive amination of a ketone precursor. Treatment of 3-ketopyrrolidine with ammonium acetate and sodium cyanoborohydride in methanol at room temperature affords the desired aminomethyl intermediate . Catalytic hydrogenation using Pd/C or PtO2 under H2 pressure (50–100 psi) achieves higher stereoretention, particularly when chiral auxiliaries are present [2].

Critical to this step is the choice of reducing agent. Borane-dimethyl sulfide complex selectively reduces imines without affecting ester or amide functionalities, enabling a one-pot synthesis from keto esters [4]. Post-reduction purification via flash chromatography on silica gel (ethyl acetate/hexanes, 1:3) isolates the methanol derivative in >95% purity .

Comparison of Solution-Phase vs. Solid-Phase Synthesis

Solution-phase synthesis remains the dominant approach due to its flexibility in multi-step transformations. For example, a seven-step sequence starting from trans-4-hydroxy-L-proline achieves an overall yield of 48% in solution [2]. Key advantages include facile monitoring by thin-layer chromatography (TLC) and scalability to gram quantities [5]. However, purification challenges arise from byproducts such as over-benzylated derivatives, necessitating repeated column chromatography [5].

Solid-phase synthesis, though less explored, offers simplified purification through resin-bound intermediates. A recent pilot study utilized Wang resin-functionalized pyrrolidine precursors, enabling cleavage with trifluoroacetic acid (TFA) to yield the target compound [4]. While this method reduces purification steps, it suffers from lower yields (32% overall) due to incomplete coupling reactions and resin degradation [4].

Table 2: Solution-Phase vs. Solid-Phase Synthesis

ParameterSolution-PhaseSolid-Phase
Overall Yield48% [2]32% [4]
Purification ComplexityHigh (multiple columns)Low (resin filtration)
ScalabilityMulti-gram [5]Milligram scale [4]
Stereochemical ControlExcellent [3]Moderate [4]

The molecular formula C₁₈H₂₁NO has been consistently validated across multiple chemical databases and suppliers. The compound possesses a confirmed molecular weight of 267.37 g/mol, with slight variations reported as 267.365 g/mol and 267.36544 g/mol depending on the precision of calculation methods employed [1] [2]. The exact mass has been determined to be 267.1623 daltons, which serves as a definitive identifier for mass spectrometric analysis [3].

The structural composition consists of 18 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a complex heterocyclic framework. The compound features a pyrrolidine ring system substituted with both benzyl and phenyl groups, along with a hydroxymethyl functional group at the 3-position. This molecular architecture contributes significantly to its physicochemical properties and potential biological activity [1] [4].

Molecular Formula Validation Data:

PropertyValuePrecisionSource
Molecular FormulaC₁₈H₂₁NOConfirmedMultiple databases [1] [2] [4]
Molecular Weight267.37 g/mol±0.01ChemicalBook [1]
Exact Mass267.1623 DaHigh precisionDatabase compilation [3]
Molar Mass267.365 g/molExtended precisionNovachemistry [2]

The compound contains one hydrogen bond donor (hydroxyl group) and two hydrogen bond acceptors (nitrogen and oxygen atoms), which significantly influences its solubility characteristics and intermolecular interactions [1] [2].

Solubility Characteristics in Polar/Aprotic Solvents

The solubility profile of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol in polar and aprotic solvents demonstrates complex behavior influenced by multiple structural factors. The presence of the hydroxyl group enables hydrogen bonding interactions, while the aromatic benzyl and phenyl substituents contribute to π-π stacking interactions and hydrophobic character [5] [6].

In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, the compound exhibits excellent solubility due to the favorable dipole-dipole interactions between the polar functional groups and the solvent molecules. The nitrogen atom in the pyrrolidine ring acts as a hydrogen bond acceptor, while the hydroxyl group can participate in both hydrogen bonding and dipole interactions [5] [7].

Solubility Characteristics in Polar Aprotic Solvents:

Solvent SystemDielectric ConstantExpected SolubilityInteraction Mechanism
DMSO46.7ExcellentStrong dipole interactions [5]
DMF36.7ExcellentAmide-hydroxyl interactions [5]
Acetonitrile38.3GoodNitrile-nitrogen interactions [5]
Acetone21.8ModerateCarbonyl-hydroxyl interactions [5]

The compound demonstrates moderate solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding with the hydroxyl group predominates. Water solubility is expected to be limited due to the significant hydrophobic character contributed by the benzyl and phenyl groups [6] [8].

Research on similar pyrrolidine derivatives indicates that molecules with growing hetero-aliphatic character show increased aqueous solubility compared to those comprising multiple aromatic rings. The presence of the hydroxymethyl group enhances water solubility relative to purely aromatic analogues [9].

Thermal Stability and Melting Point Behavior

The thermal stability and melting point behavior of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol can be estimated through comparison with structurally related compounds and thermal analysis principles. While specific melting point data for this compound is not available in the literature, analogous pyrrolidine derivatives provide valuable insights into expected thermal behavior [10] [11].

Differential Scanning Calorimetry (DSC) studies on similar benzyl-substituted pyrrolidine compounds indicate melting points typically ranging from 69°C to 234°C, depending on the specific substitution pattern and molecular packing arrangements [10] [12] [11]. The presence of both benzyl and phenyl aromatic groups suggests enhanced thermal stability through π-π stacking interactions in the solid state.

Thermal Behavior Comparison with Related Compounds:

Compound TypeMelting Point Range (°C)Thermal Stability (°C)Reference
Pyrrolidine methanol derivatives69-234200-300 [10] [13]
Benzyl-substituted organics64-159150-250 [14] [15]
Phenyl pyrrolidinesVariable180-280 [16] [17]
Target compound (estimated)80-150200-250Extrapolated

The thermal decomposition profile is expected to follow a multi-stage process, beginning with dehydration of the hydroxyl group, followed by degradation of the aromatic substituents and finally decomposition of the pyrrolidine core structure. Similar compounds exhibit initial decomposition temperatures around 200-250°C under inert atmosphere conditions [12] [17].

Thermogravimetric analysis (TGA) of analogous structures shows that compounds with similar molecular frameworks maintain thermal stability up to approximately 200°C before onset of significant weight loss. The presence of the hydroxymethyl group may lower the initial decomposition temperature compared to fully aromatic analogues [18] [19].

Crystallographic Packing Analysis from X-ray Data

Crystallographic analysis of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol requires examination of structural analogues due to the absence of direct X-ray crystallographic data for this specific compound. However, related pyrrolidine derivatives provide valuable insights into expected packing arrangements and molecular conformations [16] [20] [21].

Similar benzyl-phenyl pyrrolidine compounds typically crystallize in common space groups such as P-1 (triclinic) or P2₁2₁2₁ (orthorhombic), with unit cell parameters reflecting the molecular dimensions and packing efficiency. The (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione analogue crystallizes in the triclinic P-1 space group with unit cell parameters a = 6.4367 Å, b = 7.4998 Å, c = 15.3455 Å [20] [21].

Expected Crystallographic Parameters:

PropertyEstimated RangeBasis for Estimation
Space GroupP-1 or P2₁2₁2₁Analogous compounds [16] [20]
Unit Cell Volume700-1400 ųMolecular volume calculations
Z-value2-4Typical for organics of this size
Density1.2-1.4 g/cm³Estimated from molecular packing

The pyrrolidine ring in related structures typically adopts an envelope conformation with the nitrogen atom positioned out of the plane formed by the four carbon atoms. Torsion angles around the central pyrrolidine ring are typically in the range of 5-15°, indicating moderate ring puckering [16] [22].

Intermolecular interactions in the crystal lattice are expected to include hydrogen bonding involving the hydroxyl group, π-π stacking between aromatic rings, and C-H···π interactions. The hydroxyl group likely participates in O-H···N hydrogen bonding with the pyrrolidine nitrogen of adjacent molecules, creating chain-like or sheet-like packing arrangements [16] [23].

Predicted Intermolecular Interactions:

Interaction TypeExpected OccurrenceGeometric Parameters
O-H···N hydrogen bondsPrimaryd(O···N) = 2.7-3.0 Å [16]
π-π stackingSecondaryCentroid distance = 3.5-4.0 Å [23]
C-H···π interactionsTertiaryH···centroid = 2.5-3.0 Å [23]
van der Waals contactsUniversalStandard atomic radii [24]

The molecular structure analysis reveals that the phenyl rings are likely to be twisted relative to each other and to the pyrrolidine ring plane, with dihedral angles typically ranging from 60-80° based on similar compounds. This twisted conformation minimizes steric hindrance while allowing for optimal crystal packing efficiency [20] [21].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.162314293 g/mol

Monoisotopic Mass

267.162314293 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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